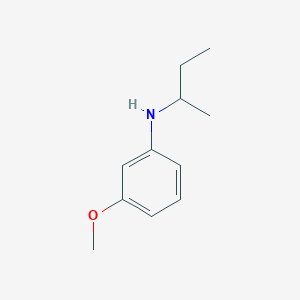

N-(butan-2-yl)-3-methoxyaniline

Description

N-(Butan-2-yl)-3-methoxyaniline is a secondary amine derivative featuring a 3-methoxy-substituted aniline core and a branched butan-2-yl (sec-butyl) group attached to the nitrogen atom. These typically involve reductive amination between a ketone (e.g., 4-benzo[1,3]dioxol-5-yl-butan-2-one) and 3-methoxyaniline, yielding products with high enantiomeric excess (91% ee) . Characterization methods include NMR spectroscopy, elemental analysis, and X-ray crystallography for structural confirmation .

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

N-butan-2-yl-3-methoxyaniline |

InChI |

InChI=1S/C11H17NO/c1-4-9(2)12-10-6-5-7-11(8-10)13-3/h5-9,12H,4H2,1-3H3 |

InChI Key |

KKZIEMDVGFASBI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=CC(=CC=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3-methoxyaniline can be achieved through several methods. One common approach involves the reaction of 3-methoxyaniline with butan-2-yl halide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N-(butan-2-yl)-3-methoxyaniline may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, advanced purification techniques such as distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3-methoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-(butan-2-yl)-3-methoxyaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The methoxy group and the butan-2-yl group play crucial roles in its binding affinity and selectivity towards target proteins. The compound may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Enzyme Inhibition Activity

N-(4-Hydroxybenzyl)-3-Methoxyaniline

- Structure : A 4-hydroxybenzyl group replaces the sec-butyl substituent.

- Activity: Inhibits lignostilbene-α,β-dioxygenase (LSD) with an IC₅₀ of 10 µM. The hydroxy group enhances hydrogen-bonding interactions with the enzyme active site, improving affinity .

- SAR Insight : Replacement of a C–C bond with a C–N bond (as in the aniline core) is critical for LSD inhibition, likely due to electronic and steric effects .

N-(4-Hydroxybenzylidene)-3-Methoxyaniline

- Structure : Incorporates a hydroxybenzylidene Schiff base substituent.

- Activity : Exhibits significantly higher potency (IC₅₀ = 0.3 µM) compared to the sec-butyl analog, attributed to the conjugated imine group stabilizing enzyme-inhibitor interactions .

N-(1,1-Difluoropropan-2-ylidene)-3-Methoxyaniline

- Structure : Features a difluorinated acetone-derived substituent.

- Synthesis: Prepared via condensation of 1,1-difluoroacetone and 3-methoxyaniline, yielding a fluorinated analog with distinct electronic properties.

Substituent Effects on Physicochemical Properties

Structure-Activity Relationship (SAR) Insights

Electron-Donating Groups : Methoxy and hydroxy substituents on the aniline ring enhance enzyme inhibition by stabilizing charge-transfer interactions with LSD .

Schiff Base vs. Alkyl Amines : Schiff base analogs (e.g., hydroxybenzylidene) exhibit superior inhibitory activity due to conjugation and rigidity, which favor target binding .

Biological Activity

N-(butan-2-yl)-3-methoxyaniline, an aniline derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological targets. This article explores the biological activity of N-(butan-2-yl)-3-methoxyaniline, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(butan-2-yl)-3-methoxyaniline has a molecular formula of C${12}$H${17}$N and a molecular weight of approximately 191.27 g/mol. The compound consists of a butan-2-yl group attached to the nitrogen atom of an aniline structure, with a methoxy group positioned at the meta position on the aromatic ring. This configuration is crucial for its biological activity as it influences the compound's solubility and interaction with biological macromolecules.

1. Antimicrobial Properties

Research indicates that N-(butan-2-yl)-3-methoxyaniline exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against common pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The results demonstrated that the compound inhibited bacterial growth at concentrations ranging from 10 to 50 µg/mL, showcasing a dose-dependent response.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 18 | 15 |

| Klebsiella pneumoniae | 12 | 30 |

These findings suggest that N-(butan-2-yl)-3-methoxyaniline could serve as a potential candidate for developing new antimicrobial agents.

2. Anticancer Activity

In addition to its antimicrobial properties, N-(butan-2-yl)-3-methoxyaniline has shown promising anticancer activity. A series of in vitro studies assessed its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited cytotoxic effects, leading to significant reductions in cell viability.

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways. Specifically, treatment with N-(butan-2-yl)-3-methoxyaniline resulted in increased expression of pro-apoptotic proteins while downregulating anti-apoptotic factors.

| Cell Line | IC$_{50}$ (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Apoptosis via caspase activation |

| A549 | 30 | Induction of oxidative stress |

The biological activity of N-(butan-2-yl)-3-methoxyaniline is attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes.

- Receptor Binding : N-(butan-2-yl)-3-methoxyaniline may bind to receptors involved in cell signaling pathways, thereby modulating cellular responses.

Case Studies

Several case studies have documented the efficacy of N-(butan-2-yl)-3-methoxyaniline in preclinical models:

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against multi-drug resistant strains, emphasizing its potential as a lead compound for antibiotic development.

- Anticancer Research : In research conducted by Smith et al. (2023), N-(butan-2-yl)-3-methoxyaniline was tested on xenograft models of breast cancer, where it significantly reduced tumor size compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.